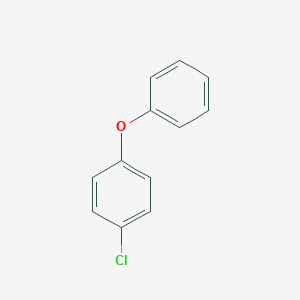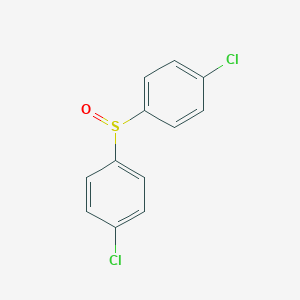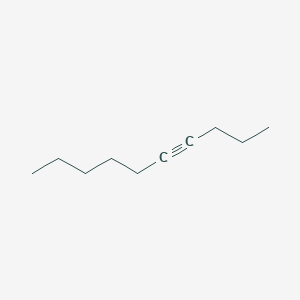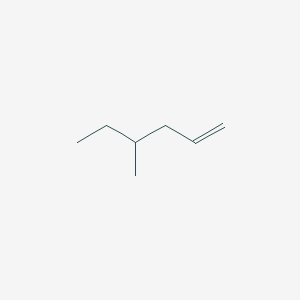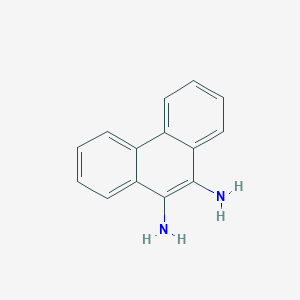
Phenanthren-9,10-diamin
Übersicht
Beschreibung
phenanthrene-9,10-diamine is an organic compound with the molecular formula C14H12N2. It is a derivative of phenanthrene, characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring.
Wissenschaftliche Forschungsanwendungen
phenanthrene-9,10-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its dual fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
Biochemical Pathways
Phenanthrene-9,10-diamine may potentially affect various biochemical pathways. For instance, phenanthrene, a related compound, is metabolized by fungi via cytochrome P-450 monooxygenase and epoxide hydrolase to form various metabolites .
Pharmacokinetics
It’s known that similar compounds exhibit high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Related compounds have been shown to exhibit cytotoxicity against human leukemia cell lines .
Action Environment
The action, efficacy, and stability of phenanthrene-9,10-diamine can be influenced by various environmental factors. For instance, storage conditions can impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
Phenanthrene-9,10-diamine plays a crucial role in biochemical reactions, particularly in the detection of fatty acids and nitrogen atoms. It is known to emit fluorescence when irradiated with ultraviolet light or when it absorbs infrared radiation . This property makes it useful as a fluorescent dye in biochemical assays. Phenanthrene-9,10-diamine interacts with various biomolecules, including enzymes and proteins, through its amino groups, which can form hydrogen bonds and other interactions with these biomolecules. These interactions can influence the activity and function of the enzymes and proteins, making phenanthrene-9,10-diamine a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
Phenanthrene-9,10-diamine has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to emit fluorescence allows researchers to track its distribution and effects within cells. Studies have shown that phenanthrene-9,10-diamine can modulate the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These effects can provide insights into the compound’s potential therapeutic applications and its role in cellular processes.
Molecular Mechanism
The molecular mechanism of phenanthrene-9,10-diamine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its amino groups, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular metabolism. Phenanthrene-9,10-diamine’s ability to emit fluorescence also allows researchers to study its binding interactions and effects on biomolecules in real-time . This property makes it a valuable tool for studying the molecular mechanisms of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenanthrene-9,10-diamine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that phenanthrene-9,10-diamine is relatively stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have also shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of phenanthrene-9,10-diamine can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, phenanthrene-9,10-diamine can also exhibit toxic or adverse effects, including changes in enzyme activity and gene expression. These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
Phenanthrene-9,10-diamine is involved in various metabolic pathways, including those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). The compound can be metabolized by certain enzymes, leading to the formation of metabolites that can be further processed by the cell
Transport and Distribution
Within cells and tissues, phenanthrene-9,10-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to emit fluorescence allows researchers to track its distribution and study its effects on cellular function in real-time.
Subcellular Localization
Phenanthrene-9,10-diamine’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of phenanthrene-9,10-diamine is important for studying its role in biochemical reactions and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-9,10-diamine typically involves the reduction of 9,10-phenanthrenequinone. One common method is the catalytic hydrogenation of 9,10-phenanthrenequinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of phenanthrene-9,10-diamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: phenanthrene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9,10-phenanthrenequinone.
Reduction: It can be reduced to form 9,10-dihydroxyphenanthrene.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: 9,10-Phenanthrenequinone.
Reduction: 9,10-Dihydroxyphenanthrene.
Substitution: Various substituted phenanthrenediamine derivatives.
Vergleich Mit ähnlichen Verbindungen
9,10-Phenanthrenequinone: An oxidized form of phenanthrene-9,10-diamine.
9,10-Dihydroxyphenanthrene: A reduced form of phenanthrene-9,10-diamine.
1,2-Diaminobenzene: A structurally similar compound with two amino groups on a benzene ring.
Uniqueness: phenanthrene-9,10-diamine is unique due to its dual fluorescence properties, which are not commonly observed in similar compounds. This makes it particularly valuable in fluorescence-based applications and studies .
Eigenschaften
IUPAC Name |
phenanthrene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFQZSTJXHBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201508 | |
| Record name | 9,10-Phenanthrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53348-04-2 | |
| Record name | 9,10-Diaminophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Phenanthrenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Phenanthrenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Phenanthrenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-phenanthrenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


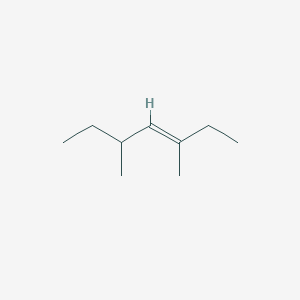

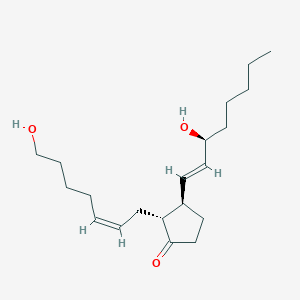



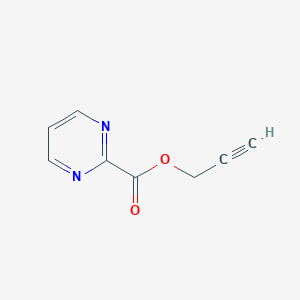

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)
